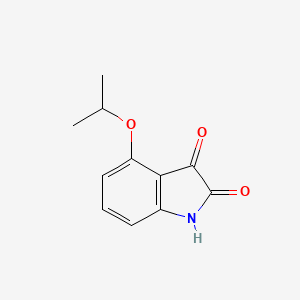

4-isopropoxy-1H-indol-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-propan-2-yloxy-1H-indole-2,3-dione |

InChI |

InChI=1S/C11H11NO3/c1-6(2)15-8-5-3-4-7-9(8)10(13)11(14)12-7/h3-6H,1-2H3,(H,12,13,14) |

InChI Key |

WUMJAAXAOUIGMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=O)C(=O)N2 |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Studies of 4 Isopropoxy 1h Indol 2,3 Dione

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the synthesis of more effective drug candidates. nih.govresearchgate.net

Development of 2D and 3D-QSAR Models for Indole-2,3-dione Derivatives

The isatin (B1672199) scaffold has been the subject of numerous QSAR studies to elucidate the structural requirements for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govijpbs.com Researchers have successfully developed both 2D and 3D-QSAR models to understand the relationship between the physicochemical properties of isatin derivatives and their biological functions. nih.gov

2D-QSAR models correlate biological activity with 2D structural descriptors like topological indices, connectivity indices, and constitutional descriptors. researchgate.net For instance, a QSAR study on isatin derivatives as inhibitors of SARS-CoV 3CLpro developed robust models using this approach. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding. nih.gov These models calculate steric and electrostatic fields around aligned molecules to determine how these fields correlate with biological activity. mdpi.com For example, an atom-based 3D-QSAR model was developed for isatin hydrazones as antiamyloidogenic agents, which successfully predicted the activity of new compounds and complemented pharmacophore modeling efforts. mdpi.comnih.gov The statistical robustness of these models is typically validated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (often > 0.5) indicates good predictive ability. nih.govmdpi.com

Table 1: Example of Statistical Parameters for QSAR Models of Isatin Derivatives

| Model Type | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | External Validation (r²ext) | Reference |

| 3D-QSAR | Antiamyloidogenic Activity | 0.596 | 0.887 | 0.695 | mdpi.comnih.gov |

| 2D-QSAR | SARS CoV 3CLpro Inhibition | - | >0.85 (for best model) | - | nih.govnih.gov |

| CoMSIA | Osteosarcoma Activity | 0.532 | 0.997 | 0.987 | nih.gov |

This table is illustrative and compiles data from different studies on various isatin derivatives to show typical statistical outcomes of QSAR models.

Identification of Molecular Descriptors Correlated with Biological Activity

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. nih.gov These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For isatin derivatives, various descriptors have been found to be critical:

Electronic Descriptors: Properties like partial charges on atoms and dipole moments are often important. The distribution of electron-donating and electron-withdrawing groups on the isatin ring can significantly impact target interaction. pharmacophorejournal.com For example, CoMSIA models have highlighted the importance of electrostatic fields, where electronegative groups may be favored in certain regions of the molecule to enhance activity. pharmacophorejournal.com

Steric Descriptors: Molecular volume, surface area, and the size of substituents are crucial. CoMFA contour maps frequently show that bulky substituents are either favorable or unfavorable in specific locations, indicating the shape of the receptor's binding pocket. mdpi.compharmacophorejournal.com

Hydrophobic Descriptors: The octanol/water partition coefficient (logP) is a common descriptor. Hydrophobic interactions are often key for ligand binding, and the presence of hydrophobic groups can enhance activity. mdpi.com

Topological and Connectivity Indices: These descriptors quantify aspects of molecular shape, size, and branching. They have been successfully used in 2D-QSAR models of isatin derivatives to predict biological activity. researchgate.net

In a study of indeno[1,2-b]indole (B1252910) derivatives, descriptors related to van der Waals surface area (SlogP_VSA) and partial charges (PEOE_VSA) were found to be significant in the final QSAR model. nih.gov

Influence of Substituents, including the Isopropoxy Group, on Predictive Models

Substituents on the isatin ring play a defining role in the molecule's biological activity and are a central focus of QSAR models. nih.gov Modifications can be made at several positions, most commonly at the N-1, C-4, C-5, and C-7 positions, to modulate the molecule's properties. researchgate.net

N-1 Position: Substitution at the nitrogen atom often influences lipophilicity and can introduce additional interaction points. Studies have shown that introducing bulky or flexible groups at N-1 can significantly alter anticancer activity. nih.gov

C-5 Position: This is a frequently modified position. The introduction of electron-withdrawing groups (like nitro or halo groups) or electron-donating groups can tune the electronic properties of the entire scaffold, affecting its binding affinity. nih.govacs.org

C-4 Position: The C-4 position is less commonly substituted, but modifications here can have a profound steric and electronic impact due to its proximity to the carbonyl group at C-3 and the fused benzene (B151609) ring. A substituent at C-4 can influence the conformation of adjacent groups and directly interact with the target protein.

While no specific QSAR models for 4-isopropoxy-1H-indol-2,3-dione are available in the reviewed literature, the influence of the 4-isopropoxy group can be inferred. The isopropoxy group is relatively bulky and electron-donating.

Steric Influence: The bulky nature of the isopropoxy group would be a significant descriptor in any 3D-QSAR model. Its size would be prominent in CoMFA steric contour maps, likely indicating a need for a corresponding spacious pocket in the biological target. A study on indole (B1671886) derivatives noted that 4-isopropyl derivatives were less potent than other analogs in a specific assay, suggesting that bulky groups at this position could be detrimental to that particular activity. mdpi.com

Electronic Influence: As an electron-donating group, the isopropoxy substituent would increase the electron density of the aromatic ring, which could enhance or weaken interactions depending on the electronic nature of the binding site. This would be captured by electronic descriptors in a QSAR model.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. dovepress.com It is a cornerstone for virtual screening and designing novel molecules with desired therapeutic effects. sygnaturediscovery.com

Elucidation of Essential Pharmacophoric Features for Target Interactions

For the isatin scaffold, pharmacophore models have been developed for various biological targets. These models typically identify a common set of crucial features that enable isatin derivatives to bind effectively. nih.gov The essential pharmacophoric features commonly identified for isatin-based compounds include:

Hydrogen Bond Acceptors (HBA): The two carbonyl groups (at C-2 and C-3) of the isatin core are prominent hydrogen bond acceptors. nih.gov

Hydrogen Bond Donor (HBD): The N-H group at the N-1 position is a key hydrogen bond donor, although this feature is absent in N-substituted derivatives. nih.gov

Aromatic Rings (AR): The fused benzene ring of the isatin core provides a crucial aromatic feature, often involved in π-π stacking or hydrophobic interactions with the target protein. nih.gov

A pharmacophore model for isatin-beta-thiosemicarbazones highlighted the importance of aromatic/hydrophobic features and the isatin moiety itself as key contributors to activity. nih.gov

Derivation of Comprehensive Pharmacophore Hypotheses for Isatin Scaffolds

Based on the activities of a set of known active ligands, comprehensive pharmacophore hypotheses can be generated. These hypotheses serve as 3D queries for screening large compound libraries to find new potential hits. dovepress.com

For a series of indole and isatin derivatives acting as antiamyloidogenic agents, a five-point pharmacophore hypothesis, designated AAHRR , was developed. mdpi.com This model consists of:

Two A romatic rings.

One H ydrogen bond acceptor.

Two hydrophobic R ings (or features).

This hypothesis successfully discriminated between active and inactive compounds, demonstrating its utility in identifying new molecules with the desired activity. mdpi.com

For This compound , the isopropoxy group would primarily contribute to a hydrophobic feature in a pharmacophore model. Its specific location and orientation at the C-4 position would define a particular volume in space that a new molecule must occupy to match the pharmacophore and, therefore, be predicted as active. The oxygen atom of the isopropoxy group could also potentially act as an additional hydrogen bond acceptor, adding another layer of complexity and specificity to the pharmacophore hypothesis.

Scaffold Hopping and Bioisosteric Replacement Strategies

In the quest for new and improved drug candidates, scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry. Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of a known parent molecule. This approach can lead to compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles, and can also provide new intellectual property. For a molecule like this compound, scaffold hopping could involve replacing the core indole-2,3-dione structure with other heterocyclic systems that maintain a similar three-dimensional arrangement of key pharmacophoric features. For instance, researchers have successfully used scaffold hopping to discover novel epidermal growth factor receptor (EGFR) inhibitors by replacing a known scaffold with a 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one core. nih.gov

Bioisosteric replacement, a more conservative approach, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov This strategy is often employed to fine-tune the properties of a lead compound. The indole nucleus, a common motif in bioactive compounds, is frequently a subject of bioisosteric replacement to modulate activity and selectivity. nih.gov In a study focused on developing potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, the indole scaffold was successfully replaced using a bioisosteric replacement drug discovery approach, leading to a highly potent and selective candidate. nih.gov For this compound, the isopropoxy group or atoms within the indole ring itself could be targeted for bioisosteric replacement to potentially enhance its therapeutic properties.

A hypothetical application of these strategies to this compound could involve the following:

Scaffold Hopping: Replacing the indole-2,3-dione core with a quinoline-2,4-dione or a benzoxazine-3,4-dione to explore new chemical space.

Bioisosteric Replacement:

Replacing the isopropoxy group with a cyclopropoxy or a trifluoromethoxy group to alter metabolic stability and lipophilicity.

Replacing the N-H of the indole with N-CH3 to eliminate a hydrogen bond donor and potentially improve cell permeability.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

For this compound, molecular docking studies would be instrumental in predicting its binding interactions with various potential target proteins. The indole-2,3-dione scaffold is known to interact with a range of enzymes, including kinases and oxidoreductases. Docking simulations can help identify which of these proteins are most likely to be modulated by this specific compound. For example, studies on similar isoindoline-1,3-dione derivatives have successfully used molecular docking to predict interactions with cyclooxygenases (COX-1 and COX-2). nih.gov Similarly, novel hybrid isoindole-1,3(2H)-dione compounds have been docked into the active sites of xanthine (B1682287) oxidase and carbonic anhydrase isoenzymes to understand their inhibitory potential. nih.gov

A crucial outcome of molecular docking is the identification of the active site of the target protein and the key amino acid residues that form interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the protein-ligand complex. In a study on substituted 5-(4-methoxyphenyl)-1H-indoles, molecular docking revealed that the methoxy (B1213986) group was located in a cavity defined by specific helices of the target protein, highlighting a key interaction. nih.gov For this compound, docking studies would likely show the isopropoxy group occupying a hydrophobic pocket, while the dione (B5365651) oxygens and the indole N-H group could form hydrogen bonds with polar residues in the active site.

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target. This binding affinity is often expressed as a docking score or can be correlated with experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). While these scores are approximations, they are invaluable for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. For instance, in a study of novel 1,3,4-oxadiazole (B1194373) derivatives, docking studies found a moderate but visible effect of substituents on the binding affinity, with a difference of 2–3 kcal/mol. mdpi.com The table below presents hypothetical docking scores for this compound against a panel of potential protein targets, illustrating how this data would be presented.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| Xanthine Oxidase (XO) | 1N5X | -7.9 | Glu802, Arg880, Phe914 |

| Carbonic Anhydrase II (CA II) | 2CBE | -7.2 | His94, His96, Thr199 |

| Phosphoinositide 3-kinase δ (PI3Kδ) | 2WXH | -9.1 | Val851, Trp760, Met922 |

This table contains hypothetical data for illustrative purposes.

Advanced Theoretical Chemistry Calculations

To gain a more profound understanding of the molecular properties of this compound, advanced theoretical chemistry calculations, such as Density Functional Theory (DFT), are employed.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for analyzing the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity. DFT can also be used to perform conformational analysis to determine the most stable three-dimensional structure of a molecule. Studies on 5-fluoro-1H-indole-2,3-dione-triazoles have utilized DFT to support their findings on antifungal activity. researchgate.net Similarly, DFT calculations have been used to describe the binding mode of new 1,3,4-oxadiazole structures to cyclooxygenase. mdpi.com

For this compound, DFT calculations could provide the following insights:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which can predict sites of electrophilic and nucleophilic attack.

Molecular Orbital Energies: Calculating the HOMO-LUMO gap to assess the molecule's chemical reactivity and kinetic stability.

Conformational Preferences: Determining the preferred orientation of the isopropoxy group relative to the indole ring, which can influence its binding to target proteins.

The table below shows hypothetical DFT-calculated electronic properties for this compound.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.1 D |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Evaluate Complex Stability

MD simulations of isatin derivatives complexed with their target proteins are performed to validate the binding modes predicted by docking and to assess the stability of the complex over a simulated time, often on the scale of nanoseconds. nih.govnih.gov These simulations provide a detailed view of the conformational changes in both the ligand and the protein, offering a more realistic representation of the biological environment. nih.gov

Several key parameters are analyzed during MD simulations to evaluate the stability of the ligand-protein complex. These include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the analysis of intermolecular interactions such as hydrogen bonds.

The following table illustrates hypothetical RMSD values for a protein-ligand complex, indicating a stable system.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.8 |

| 20 | 1.5 | 1.0 |

| 30 | 1.4 | 0.9 |

| 40 | 1.6 | 1.1 |

| 50 | 1.5 | 1.0 |

| 60 | 1.7 | 1.2 |

| 70 | 1.6 | 1.1 |

| 80 | 1.5 | 1.0 |

| 90 | 1.6 | 1.2 |

| 100 | 1.6 | 1.1 |

Root-Mean-Square Fluctuation (RMSF) analysis provides insights into the flexibility of different regions of the protein. It measures the fluctuation of each amino acid residue around its average position during the simulation. High RMSF values indicate regions of high flexibility, while low values suggest more rigid areas. When a ligand binds, changes in the RMSF of residues in the binding site can signify the extent of their interaction with the ligand. For instance, a decrease in the RMSF of binding site residues upon ligand binding suggests a stabilization of that region.

Hydrogen bond analysis is another critical component of evaluating complex stability. Hydrogen bonds are key directional interactions that contribute significantly to the binding affinity and specificity of a ligand. MD simulations allow for the monitoring of the number and duration of hydrogen bonds formed between the ligand and the protein over the simulation trajectory. A stable complex is often characterized by the persistence of key hydrogen bonds throughout the simulation. Studies on isatin derivatives have highlighted the importance of hydrogen bonds formed by the isatin core with key residues in the active site of enzymes like cyclin-dependent kinase 2 (CDK2) for complex stability. nih.gov In one such study, hydrogen bonds between the isatin core and residues LEU83 and GLU81 were present in 100% of the conformers analyzed during the simulation. nih.gov

The table below shows a hypothetical analysis of hydrogen bond occupancy for key interactions between an isatin derivative and its target protein.

| Interacting Residue | Hydrogen Bond Occupancy (%) |

| GLU81 | 98.5 |

| LEU83 | 95.2 |

| ASP145 | 75.6 |

| LYS33 | 60.1 |

In a study on new quinoline (B57606) and isatin derivatives as VEGFR-2 inhibitors, molecular dynamics simulations over 100 nanoseconds confirmed the stability of the most promising compound within the active site of the receptor. tandfonline.com Similarly, research on isatin-based benzyloxybenzene derivatives as monoamine oxidase B (MAO-B) inhibitors utilized 100 ns MD simulations to explore the interactions between the protein and the ligand, revealing that hydrogen bonding and pi-pi stacking interactions significantly contributed to the stability of the complex. nih.gov

While specific molecular dynamics simulation data for this compound is not publicly available, the extensive research on related isatin derivatives provides a robust framework for how such studies would be conducted and interpreted. These computational investigations are crucial for validating and refining the design of new, potent, and stable inhibitors based on the isatin scaffold.

Structural Activity Relationship Sar Studies of 4 Isopropoxy 1h Indol 2,3 Dione and Its Analogues

Impact of Substituents on the Indole-2,3-dione Scaffold on Bioactivity

The bioactivity of the indole-2,3-dione core is highly tunable through the introduction of various substituents on the aromatic ring and the nitrogen atom. Research has consistently shown that the nature, size, and electronic properties of these substituents play a critical role in modulating the pharmacological profile of the resulting analogs.

For instance, in the context of anticancer activity, the introduction of different functional groups can significantly influence cytotoxicity. While specific data on 4-isopropoxy derivatives is limited in publicly available literature, broader studies on isatin (B1672199) analogs provide valuable insights. For example, the presence of halogen atoms, particularly at the C5 and C7 positions, has been shown to enhance anticancer activity. Similarly, the incorporation of bulky aromatic or heteroaromatic moieties at the C3 position, often through a Schiff base or similar linkage, can lead to potent antiproliferative effects.

The following table summarizes the impact of various substituents on the bioactivity of the isatin scaffold, based on general findings for isatin derivatives.

| Position of Substitution | Type of Substituent | General Impact on Bioactivity |

| N1 | Alkyl, Aryl, Heteroarylmethyl | Can influence lipophilicity and steric interactions within the binding pocket. |

| C5 | Halogen, Alkyl, Alkoxy | Electron-withdrawing or donating groups can modulate the electronic properties of the ring, affecting target interaction. |

| C7 | Halogen, Alkyl | Can influence binding affinity and selectivity. |

| C3 | Modifications of the C3-keto group | Essential for various biological activities, with different functionalities leading to diverse pharmacological profiles. |

Positional Effects of the Isopropoxy Group and Other Moieties (N-1, C-3, C-4, C-5, C-6)

The position of the isopropoxy group on the indole-2,3-dione scaffold is a critical determinant of its biological activity. While the focus of this article is on the 4-isopropoxy analog, understanding the effects of substitution at other positions provides a comparative framework for its SAR.

N-1 Position: Substitution at the N-1 position with various alkyl or aryl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of isatin analogs. N-alkylation can increase lipophilicity, potentially enhancing cell membrane permeability.

C-3 Position: The C3-carbonyl group is a key site for chemical modification. The formation of Schiff bases, hydrazones, or spiro-cyclic systems at this position has been a common strategy to generate diverse libraries of bioactive compounds. The nature of the substituent at C3 directly influences the molecule's shape and its ability to interact with biological targets.

C-4, C-5, and C-6 Positions: The electronic and steric effects of substituents on the benzene (B151609) ring of the isatin core are paramount. The placement of an isopropoxy group at C4 introduces a moderately bulky, electron-donating group. In contrast, placing similar or different groups at C5 or C6 would alter the molecule's electronic distribution and steric profile, leading to different biological outcomes. For instance, studies on other isatin derivatives have shown that electron-withdrawing groups at C5 can enhance certain biological activities.

The table below illustrates the importance of substituent position on the isatin scaffold.

| Position | Moiety | Observed Effect on Bioactivity |

| C-4 | Isopropoxy | Introduces a moderately bulky, electron-donating group, influencing the electronic and steric properties of the scaffold. |

| N-1 | Various alkyl/aryl groups | Modulates lipophilicity and steric interactions. |

| C-3 | Various functional groups | Critical for target binding and overall pharmacological profile. |

| C-5 | Electron-withdrawing groups | Can enhance specific biological activities in certain analog series. |

| C-6 | Various substituents | Influences the overall electronic and steric character of the molecule. |

Correlation of Substituent Electrophilicity and Hydrophobicity with Biological Responses

Electrophilicity: The C3-carbonyl group of the isatin scaffold is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is central to the mechanism of action of many isatin-based inhibitors that form covalent bonds with their target enzymes. The electrophilicity of this position can be modulated by the electronic nature of the substituents on the aromatic ring. The electron-donating nature of the 4-isopropoxy group would be expected to slightly reduce the electrophilicity of the C3-carbonyl compared to an unsubstituted isatin.

Quantitative structure-activity relationship (QSAR) studies often employ descriptors for hydrophobicity (e.g., logP) and electronic effects (e.g., Hammett constants) to correlate these properties with biological responses.

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies of 4-isopropoxy-1H-indol-2,3-dione and its analogs are instrumental in the rational design of new and more potent therapeutic agents. By understanding the key structural features required for a desired biological activity, medicinal chemists can strategically modify the lead compound to optimize its efficacy and selectivity.

Key rational design strategies include:

Scaffold Hopping: Replacing the isatin core with other heterocyclic systems while retaining the key pharmacophoric features to explore new chemical space and potentially improve properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity).

Bioisosteric Replacement: Substituting the isopropoxy group with other functional groups of similar size and electronic properties to fine-tune the activity and physicochemical profile of the molecule.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the biological target (if known) to design analogs that fit optimally into the binding site and form favorable interactions. This approach can guide the placement and nature of substituents to maximize potency and selectivity.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. The isatin scaffold itself can be considered a valuable fragment.

Through the iterative process of design, synthesis, and biological evaluation, guided by SAR principles, the therapeutic potential of the this compound scaffold can be further explored and exploited for the development of novel drugs.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Isopropoxy 1h Indol 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 4-isopropoxy-1H-indol-2,3-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

¹H NMR Analysis for Proton Environment Elucidation

The ¹H NMR spectrum provides crucial information regarding the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methine proton, and the methyl protons of the isopropoxy group, as well as the N-H proton of the indole ring.

The aromatic region would typically display a set of multiplets corresponding to the three adjacent protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the dione (B5365651) functionality and the electron-donating nature of the isopropoxy group. The methine proton of the isopropoxy group would appear as a septet due to coupling with the six equivalent methyl protons. Correspondingly, the two methyl groups of the isopropoxy substituent would present as a doublet. The N-H proton of the indole ring usually appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | d | 6H | -CH(CH ₃)₂ |

| ~4.70 | sept | 1H | -OC H(CH₃)₂ |

| ~7.00 | d | 1H | Ar-H |

| ~7.20 | t | 1H | Ar-H |

| ~7.60 | d | 1H | Ar-H |

| ~8.50 | br s | 1H | N-H |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual values may vary.

¹³C NMR Analysis for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. researchgate.net Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the two carbonyl carbons of the dione group at the downfield region (typically δ 155-185 ppm). rjptonline.org The aromatic carbons will resonate in the approximate range of δ 110-150 ppm. The methine and methyl carbons of the isopropoxy group will appear at the most upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~22.0 | -CH(C H₃)₂ |

| ~72.0 | -OC H(CH₃)₂ |

| ~110.0 | Ar-C |

| ~115.0 | Ar-C |

| ~125.0 | Ar-C |

| ~138.0 | Ar-C |

| ~150.0 | Ar-C (C-O) |

| ~160.0 | Ar-C (C-N) |

| ~160.0 | C=O (Amide) |

| ~183.0 | C=O (Ketone) |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously establish the connectivity between atoms, two-dimensional (2D) NMR techniques are invaluable. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, and between the methine proton and the methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the methine proton of the isopropoxy group and the aromatic carbon to which the oxygen is attached, confirming the position of the substituent.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of the N-H group would be indicated by a stretching vibration in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropoxy group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The most prominent features would be the strong absorption bands for the two carbonyl groups (C=O) of the dione functionality, typically observed in the region of 1700-1750 cm⁻¹. scispace.com The C-O stretching of the ether linkage would be visible in the 1200-1300 cm⁻¹ region.

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ketone) |

| ~1710 | Strong | C=O Stretch (Amide) |

| ~1610 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ether) |

Note: This is a hypothetical data table based on known absorption ranges for the respective functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations would be expected to show strong signals. The symmetric vibrations of the isopropoxy group would also be more prominent compared to the FT-IR spectrum. While the carbonyl stretches are also visible in Raman, their intensities might differ from those in the IR spectrum, providing additional structural confirmation. The combination of both FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool in chemical analysis, providing vital information about the mass-to-charge ratio of ions. This data allows for the determination of molecular weight and elemental composition and can offer insights into the structure of a molecule through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS would serve two primary functions: assessing the purity of a sample and determining its nominal molecular weight.

The gas chromatography component separates volatile and thermally stable compounds from a mixture. A sample containing this compound would be vaporized and passed through a long, thin capillary column. The separation is based on the differential partitioning of the compound between the stationary phase (a coating on the column wall) and the mobile phase (an inert carrier gas, such as helium). The time it takes for the compound to travel through the column to the detector is known as its retention time, a characteristic value under specific experimental conditions that helps in its identification. Any impurities present in the sample would likely have different retention times, appearing as separate peaks in the resulting chromatogram. The relative area of the peak corresponding to this compound would provide a quantitative measure of its purity.

As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is typically bombarded with high-energy electrons (Electron Ionization, EI), causing it to lose an electron and form a positively charged molecular ion (M⁺•). For this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its integer mass.

The molecular formula of the compound is C₁₁H₁₁NO₃, giving it a nominal molecular weight of 205 g/mol . Therefore, the molecular ion peak [M]⁺• would be observed at m/z 205. This confirms the molecular weight of the compound. Furthermore, the high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a structural fingerprint that can confirm the identity of the compound. Expected fragmentation for this molecule might include the loss of the isopropoxy group or parts of it, as well as the loss of carbonyl (CO) groups, which is common for isatin-based structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

While GC-MS provides the nominal (integer) mass, High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high precision, typically to four or five decimal places. This accuracy is crucial for unambiguously determining the elemental composition of a compound, as it can distinguish between molecules that have the same nominal mass but different chemical formulas.

For this compound, the theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

| Element | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 11 | 12.00000 | 132.00000 |

| Hydrogen (¹H) | 11 | 1.00783 | 11.08613 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Oxygen (¹⁶O) | 3 | 15.99491 | 47.98473 |

| Total | Theoretical Exact Mass | 205.07393 |

An HRMS analysis of a pure sample of this compound would be expected to yield a measured mass that matches this theoretical value very closely (typically within 5 parts per million, ppm). For instance, an experimental result of 205.0741 Da would strongly confirm the elemental formula C₁₁H₁₁NO₃, providing a much higher degree of confidence in the compound's identity than low-resolution mass spectrometry alone.

X-Ray Crystallography for Solid-State Structural Determination

While mass spectrometry provides information on connectivity and formula, it does not reveal the three-dimensional arrangement of atoms in space. X-ray crystallography is the most powerful method for determining the precise solid-state structure of a crystalline compound.

Single Crystal X-Ray Diffraction for Absolute Structure and Conformation

To perform this analysis, a high-quality single crystal of this compound would first need to be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these spots, crystallographers can calculate the electron density map of the molecule and thus determine the precise location of each atom in the crystal lattice. This analysis would provide a wealth of structural information for this compound, including:

Absolute Structure: Unambiguous confirmation of the atomic connectivity.

Conformation: The exact three-dimensional shape of the molecule in the solid state, including the planarity of the indole ring system and the specific orientation of the isopropoxy group relative to the ring.

Bond Lengths and Angles: Precise measurements for all chemical bonds and the angles between them, offering insight into the molecule's geometry and electronic structure.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., involving the N-H group of the indole ring and a carbonyl oxygen of a neighboring molecule) and van der Waals forces.

A hypothetical data table resulting from such an analysis would look something like the following, defining the fundamental properties of the crystal.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (Molecules/Unit Cell) | 4 |

This definitive structural data is invaluable for understanding the molecule's physical properties and for rationalizing its chemical reactivity.

Future Research Directions and Therapeutic Implications

Development of Novel 4-Isopropoxy-1H-indol-2,3-dione Derivatives for Enhanced Biological Activity

The inherent versatility of the isatin (B1672199) core allows for extensive chemical modification to enhance biological activity and selectivity. nih.gov Researchers can leverage the reactive sites at the N-1 position and the C-2 and C-3 carbonyl groups to synthesize novel analogs of this compound. mdpi.com The synthesis of isatin-based derivatives has been a subject of extensive research, leading to compounds with a wide array of pharmacological effects. researchgate.netnih.gov

For instance, the synthesis of isatin-based Schiff bases and thiazolidinone hybrids has yielded compounds with significant antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities. nih.gov Similarly, the creation of isatin-dihydrothiazole hybrids has led to potent and selective inhibitors of carbonic anhydrase isoforms IX and XII, which are validated anticancer targets. acs.org

Future work in this area could focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure will help elucidate the key structural features required for potent and selective activity against specific biological targets. nih.gov This understanding can guide the rational design of more effective therapeutic agents.

Hybrid Molecules: The combination of the this compound scaffold with other pharmacologically active moieties can lead to hybrid compounds with dual or synergistic activities. nih.gov For example, isatin-imidazole hybrids have been explored as dual inhibitors for inflammation and cancer. nih.gov

Stereochemistry: Investigating the impact of stereochemistry on biological activity is crucial, as different enantiomers of a chiral molecule can exhibit distinct pharmacological profiles. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govjddtonline.infoaccscience.com These computational tools can be instrumental in the development of novel this compound derivatives.

Key applications of AI and ML in this context include:

Generative Models: AI-powered generative models can design novel molecules with desired physicochemical and pharmacological properties from scratch. accscience.comnih.gov This can significantly expand the chemical space around the this compound scaffold.

Virtual Screening: Machine learning algorithms can rapidly screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov This reduces the time and cost associated with traditional high-throughput screening.

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like profiles. jddtonline.infouevora.pt This helps to de-risk the drug development process by filtering out compounds that are likely to fail in later stages.

Retrosynthesis Planning: AI tools can assist in planning the synthetic routes for novel compounds, a critical aspect of translating virtual hits into tangible molecules. researchgate.net

The successful application of AI and ML is heavily dependent on the availability of high-quality data. youtube.com Therefore, the generation and curation of robust datasets on the biological activities and properties of isatin derivatives will be crucial for building predictive and reliable computational models.

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of "one drug-multiple targets," or polypharmacology, is gaining traction as a powerful strategy for treating complex diseases that involve multiple pathogenic pathways. nih.govresearchgate.net Isatin and its derivatives are well-suited for this approach due to their documented ability to interact with a wide range of biological targets. nih.govmdpi.com

Future research on this compound should explore its potential as a multi-targeting agent. This involves:

Target Deconvolution: Identifying the full spectrum of biological targets with which this compound and its derivatives interact. This can be achieved through a combination of computational predictions and experimental validation.

Rational Design of Multi-Target Ligands: Based on the understanding of its target profile, new derivatives can be designed to modulate multiple targets implicated in a specific disease. For example, benzylpiperidine-isatin hybrids have been developed as dual inhibitors of monoamine oxidases and acetylcholinesterase for the potential treatment of neurodegenerative diseases. researchgate.net

Potential as Lead Compounds for Preclinical Drug Development

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. Isatin itself is considered an endogenous lead molecule. mdpi.com Several isatin derivatives have already progressed to preclinical and even clinical trials, highlighting the therapeutic potential of this scaffold. nih.govdoaj.org

For this compound to advance as a lead compound, a series of preclinical studies will be necessary, including:

In-depth In Vitro Characterization: Comprehensive evaluation of its potency, selectivity, and mechanism of action against the identified biological target(s).

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to ensure it has a suitable profile for in vivo studies.

In Vivo Efficacy Studies: Evaluation of its therapeutic effect in relevant animal models of disease.

Preliminary Safety and Toxicity Assessment: Initial studies to identify any potential off-target effects or toxicities.

The data generated from these preclinical studies will be critical for determining the feasibility of advancing this compound or its optimized derivatives into clinical development.

Collaborative Research Opportunities and Open Science Initiatives

The advancement of research on this compound and other isatin derivatives can be significantly accelerated through collaborative efforts and the adoption of open science principles. nih.govosf.io

Key opportunities include:

Academic-Industrial Partnerships: Collaborations between academic research groups with expertise in isatin chemistry and biology and pharmaceutical companies with drug development capabilities can bridge the gap between basic research and clinical application.

Open Data Platforms: Sharing research data, including chemical structures, biological activity data, and computational models, through open access platforms can foster collaboration, avoid duplication of effort, and enable the broader scientific community to build upon existing knowledge. pubpub.orgsciencephilanthropyalliance.org Platforms like OSF (Open Science Framework) and others facilitate the sharing of research materials and data. osf.io

Consortia and Networks: The formation of research consortia focused on isatin-based drug discovery can bring together researchers from diverse disciplines to tackle complex challenges and share resources.

By embracing a more collaborative and open approach, the scientific community can maximize the potential of this compound and the broader family of isatin compounds to deliver new and effective therapies for a range of human diseases.

Q & A

Q. What methodologies are recommended for evaluating the bioactivity of this compound derivatives, given structural complexities?

- Methodological Answer :

- In Vitro Assays : Test cholinesterase inhibition using Ellman’s method, comparing IC₅₀ values against donepezil.

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity.

- Metabolic Stability : Use hepatic microsome assays to predict pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.